Fluorobenzyl bromide

Description

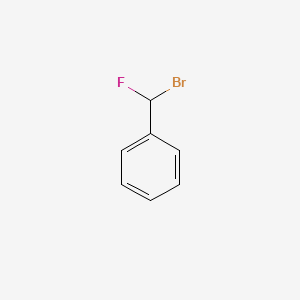

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[bromo(fluoro)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c8-7(9)6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPMRIWGOGRNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00311623 | |

| Record name | fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17815-88-2 | |

| Record name | NSC244363 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [bromo(fluoro)methyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-fluorobenzyl bromide (CAS No. 459-46-1), a crucial reagent in synthetic organic chemistry.[1] It details its chemical and physical properties, safety and handling protocols, and its significant applications, particularly in the synthesis of pharmacologically active molecules.

Core Properties and Specifications

4-Fluorobenzyl bromide is a colorless to light yellow liquid known for its role as a versatile alkylating agent.[1][2][3][4] Its primary utility lies in its ability to introduce the 4-fluorobenzyl moiety into a variety of molecular scaffolds, a common strategy in medicinal chemistry to enhance biological activity, modulate lipophilicity, and improve metabolic stability.[3][5][6]

Identifier and Chemical Properties

| Property | Value |

| CAS Number | 459-46-1 |

| Molecular Formula | C₇H₆BrF |

| Molecular Weight | 189.02 g/mol |

| IUPAC Name | 1-(bromomethyl)-4-fluorobenzene |

| Synonyms | α-Bromo-4-fluorotoluene, 1-Bromomethyl-4-fluorobenzene, p-Fluorobenzyl bromide |

| SMILES | C1=CC(=CC=C1CBr)F |

| InChI Key | NVNPLEPBDPJYRZ-UHFFFAOYSA-N |

Physical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 85 °C at 15 mmHg |

| Density | ~1.517 g/mL at 25 °C |

| Flash Point | >110 °C (>230 °F) |

| Refractive Index | ~1.547 (n20/D) |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene.[4] |

| Vapor Pressure | 0.143 mmHg at 25°C |

Safety and Handling

| Hazard Class | 8 (Corrosive) |

| GHS Pictogram | GHS05 (Corrosion) |

| Hazard Statements | H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |

| Incompatibilities | Bases, strong oxidizing agents, alcohols, amines, and metals.[2] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. The compound is moisture-sensitive and lachrymatory.[2] |

Reactivity and Synthetic Applications

The reactivity of 4-fluorobenzyl bromide is dominated by the electrophilic nature of the benzylic carbon, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[5] Nucleophiles readily attack the benzylic carbon, displacing the bromide ion and forming a new carbon-nucleophile bond.[5] This reaction proceeds with an inversion of configuration if the carbon is a stereocenter.

This compound serves as a key building block in the synthesis of a wide range of biologically active molecules, including bronchodilators, neurochemicals, and antibacterials.[1][3][4]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorobenzyl Bromide via Radical Bromination

This protocol describes the synthesis of 4-fluorobenzyl bromide from 4-fluorotoluene (B1294773) using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator.[5][7]

Materials:

-

4-Fluorotoluene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Benzoyl Peroxide (0.03 eq)

-

Carbon Tetrachloride (CCl₄)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorotoluene (1.0 eq), N-bromosuccinimide (1.1 eq), benzoyl peroxide (0.03 eq), and carbon tetrachloride.

-

Heat the mixture to reflux (approximately 77°C) and maintain for 2-3 hours. The reaction can be monitored by TLC or GC to observe the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate out of the solution.

-

Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 4-fluorobenzyl bromide.

Protocol 2: N-Alkylation of an Amine using 4-Fluorobenzyl Bromide

This protocol provides a general procedure for the Sₙ2 reaction between 4-fluorobenzyl bromide and a primary or secondary amine to form a new C-N bond.

Materials:

-

Primary or Secondary Amine (1.0 eq)

-

4-Fluorobenzyl Bromide (1.1 eq)

-

Potassium Carbonate (K₂CO₃) or Triethylamine (B128534) (TEA) (1.5-2.0 eq)

-

Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl Acetate (B1210297)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine (1.0 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5-2.0 eq) in a suitable polar aprotic solvent like acetonitrile or DMF in a round-bottom flask.

-

Stir the mixture at room temperature.

-

Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the solution.

-

Allow the reaction to stir at room temperature or gently heat (e.g., to 50-60°C) to drive the reaction to completion. Monitor the reaction progress by TLC.

-

Once the starting amine is consumed, cool the reaction to room temperature.

-

If using K₂CO₃, filter off the solid. If using TEA, proceed to the next step.

-

Partition the reaction mixture between ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel.

Visualization of Key Processes

Synthesis of 4-Fluorobenzyl Bromide

Caption: Radical bromination of 4-fluorotoluene to yield 4-fluorobenzyl bromide.

General Workflow for Sₙ2 Reaction

Caption: Standard experimental workflow for an Sₙ2 alkylation reaction.

Role in Synthesis of Bioactive Molecules

4-Fluorobenzyl bromide is not a direct modulator of signaling pathways but is a critical precursor for synthesizing molecules that are. For instance, it is used to synthesize isatin (B1672199) derivatives that act as potent inhibitors of caspases, key effector enzymes in the apoptosis (programmed cell death) signaling pathway.[8]

Caption: Synthesis of a caspase inhibitor and its role in the apoptosis pathway.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Bromo-2-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. prepchem.com [prepchem.com]

- 8. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Fluorobenzyl Bromide from 2-Fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-fluorobenzyl bromide from 2-fluorotoluene (B1218778). The primary method detailed is free-radical bromination, a common and effective strategy for the side-chain halogenation of alkylaromatic compounds. This document outlines the reaction mechanism, experimental protocols, and relevant quantitative data to support researchers in the practical application of this synthesis.

Introduction

2-Fluorobenzyl bromide is a valuable reagent in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and advanced materials.[1][2][3] Its synthesis from the readily available starting material, 2-fluorotoluene, is a critical transformation for which a detailed understanding of the reaction conditions and outcomes is essential for efficient and safe execution. The most prevalent synthetic route involves a free-radical chain reaction to achieve selective bromination of the benzylic position.

Reaction Pathway: Free-Radical Bromination

The synthesis of 2-fluorobenzyl bromide from 2-fluorotoluene proceeds via a free-radical mechanism. This process is typically initiated by light (photobromination) or a radical initiator. The reaction can be broken down into three key stages: initiation, propagation, and termination.

Caption: Free-radical bromination pathway for 2-fluorobenzyl bromide synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and products involved in the synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2-Fluorotoluene | C₇H₇F | 110.13 | 113-114 | 0.999 | 1.47 |

| Bromine | Br₂ | 159.81 | 58.8 | 3.102 | 1.658 |

| 2-Fluorobenzyl bromide | C₇H₆BrF | 189.02 | 84-85 / 15 mmHg[2][4] | 1.567[2][4] | 1.552[2][4] |

Experimental Protocol

The following protocol is a synthesized procedure based on established methods for the benzylic bromination of substituted toluenes.[5]

4.1. Materials and Equipment

-

Reactants:

-

2-Fluorotoluene

-

Bromine

-

Carbon tetrachloride (or a more environmentally benign solvent such as cyclohexane)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Tungsten lamp (200-500 W) or UV lamp

-

Apparatus for reduced pressure distillation

-

Standard laboratory glassware

-

4.2. Experimental Workflow

Caption: Workflow for the synthesis and purification of 2-fluorobenzyl bromide.

4.3. Detailed Procedure

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Position a tungsten lamp (e.g., 200 W) to irradiate the flask.[5]

-

Charging the Reactor: In the round-bottom flask, prepare a solution of 2-fluorotoluene in a suitable solvent like carbon tetrachloride.

-

Initiation of Reaction: Heat the solution to a gentle reflux using a heating mantle.

-

Addition of Bromine: Prepare a solution of bromine in the same solvent in the dropping funnel. Add this solution dropwise to the refluxing mixture over a period of several hours.[5] The rate of addition should be controlled to maintain a steady reaction and prevent an accumulation of unreacted bromine.

-

Irradiation: Throughout the addition and subsequent reflux, continuously irradiate the reaction flask with the tungsten lamp to promote the formation of bromine radicals.[5]

-

Reaction Completion: After the complete addition of bromine, continue to heat the mixture at reflux with irradiation until the characteristic red-brown color of bromine has been discharged, indicating its consumption.[5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bisulfite to remove any remaining traces of bromine.

-

Subsequently, wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

Safety Considerations

-

Bromine: Is highly corrosive, toxic, and volatile. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

2-Fluorobenzyl Bromide: Is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[6] Handle with extreme care in a fume hood and wear appropriate PPE.

-

Carbon Tetrachloride: Is a toxic and environmentally harmful solvent. If possible, substitute it with a less hazardous alternative.

-

Light Source: High-wattage lamps can become very hot. Ensure they are positioned safely and do not pose a fire hazard.

Conclusion

The synthesis of 2-fluorobenzyl bromide from 2-fluorotoluene via free-radical bromination is a well-established and reliable method. Careful control of reaction conditions, particularly the rate of bromine addition and continuous irradiation, is crucial for achieving a good yield and minimizing side products. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents and product. This guide provides a solid foundation for researchers to successfully and safely perform this important chemical transformation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity and Mechanism of 3-Fluorobenzyl Bromide

Abstract

3-Fluorobenzyl bromide (α-bromo-3-fluorotoluene) is a critical fluorinated building block in organic synthesis, valued for its role in the introduction of the 3-fluorobenzyl moiety into target molecules. This functionality is prevalent in a range of biologically active compounds, including pharmaceuticals and agrochemicals. The presence of a fluorine atom at the meta position of the benzene (B151609) ring significantly influences the electronic properties and reactivity of the benzylic carbon-bromine bond. This guide provides a comprehensive technical overview of the reactivity and reaction mechanisms of 3-fluorobenzyl bromide, with a focus on nucleophilic substitution, Grignard reagent formation, and other key transformations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for laboratory scientists.

Core Reactivity and Electronic Effects

The reactivity of 3-fluorobenzyl bromide is primarily centered on the electrophilic benzylic carbon atom attached to the bromine leaving group. The fluorine atom at the meta-position exerts a powerful electron-withdrawing inductive effect (-I). This effect influences the reaction pathways in several ways:

-

Nucleophilic Substitution: The inductive withdrawal of electron density makes the benzylic carbon more electrophilic, potentially accelerating S_{N}2 reactions. Conversely, it destabilizes the formation of a benzyl (B1604629) carbocation, which can suppress or slow down S_{N}1 reactions compared to unsubstituted benzyl bromide.

-

Grignard Reagent Formation: While the electron-withdrawing nature of fluorine can sometimes impede the formation of Grignard reagents, the reaction with magnesium is a viable and crucial pathway for creating a nucleophilic 3-fluorobenzyl carbon source.

Benzyl halides are generally prone to both S_{N}1 and S_{N}2 nucleophilic substitution reactions. The choice of mechanism is dictated by factors such as the strength of the nucleophile, solvent polarity, and the stability of the carbocation intermediate[1][2][3].

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common class of reactions for 3-fluorobenzyl bromide. An incoming nucleophile (Nu:⁻) displaces the bromide leaving group.

S_{N}2 Mechanism

In the S_{N}2 (bimolecular nucleophilic substitution) mechanism, the nucleophile attacks the electrophilic carbon atom in a single, concerted step, simultaneously displacing the leaving group. This process leads to an inversion of stereochemistry if the carbon is chiral. For 3-fluorobenzyl bromide, this pathway is favored by strong nucleophiles and aprotic polar solvents.

Caption: S_{N}2 reaction mechanism for 3-fluorobenzyl bromide.

S_{N}1 Mechanism

The S_{N}1 (unimolecular nucleophilic substitution) mechanism is a two-step process. First, the leaving group departs to form a carbocation intermediate. This step is rate-determining. Second, the nucleophile attacks the planar carbocation. This pathway is favored by polar protic solvents and weaker nucleophiles. The meta-fluorine substituent destabilizes the carbocation, making this pathway less favorable than for unsubstituted benzyl bromide.

References

An In-depth Technical Guide to the Physical Properties of Fluorobenzyl Bromide Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorobenzyl bromides are important reagents in organic synthesis, frequently utilized in the pharmaceutical and agrochemical industries for the introduction of a fluorobenzyl moiety into a target molecule. The position of the fluorine atom on the benzene (B151609) ring—ortho (2-), meta (3-), or para (4-)—significantly influences the physical and chemical properties of these isomers. A thorough understanding of these properties is crucial for their effective use, storage, and handling, as well as for the prediction of their reactivity and the development of robust synthetic protocols. This guide provides a comprehensive overview of the key physical properties of 2-fluorobenzyl bromide, 3-fluorobenzyl bromide, and 4-fluorobenzyl bromide, supported by detailed experimental methodologies.

Core Physical Properties

The physical characteristics of the fluorobenzyl bromide isomers are summarized below. These properties are critical for predicting their behavior in various solvents and reaction conditions.

Data Presentation

| Property | 2-Fluorobenzyl Bromide | 3-Fluorobenzyl Bromide | 4-Fluorobenzyl Bromide |

| CAS Number | 446-48-0[1] | 456-41-7[2] | 459-46-1 |

| Molecular Formula | C₇H₆BrF | C₇H₆BrF | C₇H₆BrF |

| Molecular Weight | 189.02 g/mol | 189.02 g/mol | 189.02 g/mol |

| Appearance | Clear light brown liquid | Clear colorless to yellow liquid | Colorless to light yellow liquid |

| Boiling Point | 84-85 °C @ 15 mmHg | 88 °C @ 20 mmHg[2][3] | 85 °C @ 15 mmHg[4] |

| Melting Point | No data available | No data available | No data available |

| Density | 1.567 g/mL at 25 °C | 1.541 g/mL at 25 °C[2][3] | 1.517 g/mL at 25 °C[4] |

| Refractive Index (n²⁰/D) | 1.552 | 1.546[2][3] | 1.547 |

| Solubility | Insoluble in water; Soluble in organic solvents like benzene, ether, and alcohol.[5] | Insoluble in water; Soluble in organic solvents. | Insoluble in water; Soluble in organic solvents.[4] |

Chemical Reactivity and Stability

Benzyl (B1604629) bromides are known for their reactivity in nucleophilic substitution reactions. The benzylic carbon is susceptible to attack by nucleophiles, proceeding through either an S(_N)1 or S(_N)2 mechanism. The stability of the resulting benzylic carbocation (in the case of S(_N)1) or the accessibility of the benzylic carbon (for S(_N)2) dictates the reaction pathway.

The this compound isomers are moisture-sensitive and can react with water to form toxic fumes.[6][7] They are generally stable at room temperature when stored in closed containers under normal conditions.[6] These compounds are incompatible with strong oxidizing agents, bases, alcohols, and amines.[6][7]

The reactivity of these isomers is a key aspect of their utility. For instance, 2-fluorobenzyl bromide is employed in the synthesis of various pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions.[8] Benzyl bromide itself can undergo both S(_N)1 and S(_N)2 reactions due to the formation of a resonance-stabilized benzyl carbocation.[9] The position of the fluorine atom in the this compound isomers can influence the stability of this carbocation and the overall reaction rate.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of the this compound isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectra of these isomers will show characteristic signals for the aromatic protons and the methylene (B1212753) (-CH₂Br) protons. The coupling patterns of the aromatic protons are particularly useful for distinguishing between the ortho, meta, and para isomers.

-

¹³C NMR : The carbon NMR spectra provide information on the number and chemical environment of the carbon atoms. The position of the fluorine substituent will cause characteristic shifts in the signals of the aromatic carbons. For example, the ¹³C NMR spectrum of 2-fluorobenzyl bromide has been documented.[10]

-

-

Infrared (IR) Spectroscopy : The IR spectra of substituted benzene rings exhibit characteristic absorption bands. The pattern of C-H out-of-plane bending vibrations in the 1000-700 cm⁻¹ region, as well as overtone and combination bands between 2000 and 1650 cm⁻¹, can be used to determine the substitution pattern (ortho, meta, or para) on the benzene ring.[4][11][12]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of the this compound isomers.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid, including under reduced pressure.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or oil bath)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Vacuum source and manometer (for determination under reduced pressure)

Procedure:

-

Place a few milliliters of the this compound isomer into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

Place the thermometer and test tube assembly into the Thiele tube, which is partially filled with a high-boiling point oil (e.g., mineral oil).

-

If determining the boiling point under reduced pressure, connect the side arm of the Thiele tube to a vacuum source and a manometer. Evacuate the system to the desired pressure.

-

Gently heat the side arm of the Thiele tube.[3] Convection currents will ensure uniform heating of the oil.[13]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[14]

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[3][15]

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer

-

Analytical balance

-

Thermostatic water bath

-

The this compound isomer sample

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with the this compound isomer, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a thermostatic water bath set to a specific temperature (e.g., 25 °C) until the liquid reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it again (m₂).

-

Empty and clean the pycnometer, then fill it with a reference liquid of known density at the same temperature, typically distilled water (ρ_water), and weigh it (m₃).

-

The volume of the pycnometer (V) can be calculated using the mass of the water and its known density: V = (m₃ - m₁) / ρ_water

-

The density of the this compound isomer (ρ_sample) is then calculated as: ρ_sample = (m₂ - m₁) / V

Melting Point Determination (Capillary Method)

For solid organic compounds, the melting point is a key indicator of purity. While the this compound isomers are liquids at room temperature, this method is fundamental for organic solids.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube setup)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Solid organic compound sample

Procedure:

-

Finely powder a small amount of the solid organic compound.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube and pack it down by tapping.[16]

-

Attach the capillary tube to a thermometer.

-

Place the assembly in a melting point apparatus.[16]

-

Heat the apparatus slowly, at a rate of about 1-2 °C per minute as the melting point is approached.[16]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[16] A pure compound will have a sharp melting point range of 0.5-1.0 °C.[16]

Visualization of Isomeric Relationships

The following diagram illustrates the structural differences between the ortho, meta, and para isomers of this compound and their relationship to the core physical properties discussed in this guide.

Caption: Relationship between this compound isomers and their physical properties.

References

- 1. alpha-Bromo-o-fluorotoluene | C7H6BrF | CID 67968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Fluorobenzyl bromide 99 456-41-7 [sigmaaldrich.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. innospk.com [innospk.com]

- 6. 2-Fluorobenzyl bromide(446-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. homework.study.com [homework.study.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. spectra-analysis.com [spectra-analysis.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Thiele tube - Sciencemadness Wiki [sciencemadness.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Thiele tube - Wikipedia [en.wikipedia.org]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

A Comprehensive Technical Guide to the Solubility of Fluorobenzyl Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the solubility characteristics of fluorobenzyl bromide isomers (2-fluorobenzyl bromide, 3-fluorobenzyl bromide, and 4-fluorobenzyl bromide) in various organic solvents. An understanding of these properties is crucial for the effective use of these versatile reagents in organic synthesis, particularly in the development of novel pharmaceutical compounds and other biologically active molecules. This document outlines qualitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow for the application of fluorobenzyl bromides in synthetic chemistry.

Core Principles of Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent. For fluorobenzyl bromides, the key factors influencing their solubility include:

-

Polarity: The presence of the electronegative fluorine and bromine atoms introduces polarity to the molecule. However, the nonpolar benzene (B151609) ring constitutes a significant portion of the structure, rendering the overall polarity moderate.

-

Van der Waals Forces: As with most organic molecules, London dispersion forces and dipole-dipole interactions play a significant role in the solvation process.

-

Hydrogen Bonding: Fluorobenzyl bromides are not capable of donating hydrogen bonds but can act as weak hydrogen bond acceptors. Their solubility will be influenced by the hydrogen-bonding capabilities of the solvent.

Generally, fluorobenzyl bromides are expected to be more soluble in organic solvents with moderate polarity and less soluble in highly polar solvents like water or highly nonpolar solvents like alkanes.

Qualitative Solubility of this compound Isomers

| Isomer | Solvent | Solubility Description |

| 2-Fluorobenzyl bromide | Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble | |

| 3-Fluorobenzyl bromide | Chloroform | Soluble[1] |

| Ethyl Acetate | Soluble[1] | |

| 4-Fluorobenzyl bromide | Dimethylformamide (DMF) | Miscible[2] |

| Tetrahydrofuran (THF) | Miscible[2] | |

| Dichloromethane | Miscible[2] | |

| Water | Immiscible[2] |

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility measurements, the following gravimetric method can be employed. This protocol is a standard and reliable technique for determining the solubility of a liquid compound in a given solvent.

Protocol: Gravimetric Determination of this compound Solubility

Objective: To quantitatively determine the solubility of a this compound isomer in a specific organic solvent at a controlled temperature.

Materials:

-

This compound isomer (2-, 3-, or 4-)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Screw-cap vials or small flasks

-

Syringe with a solvent-resistant filter (e.g., PTFE, 0.45 µm)

-

Pre-weighed, clean, and dry evaporating dish or vial

-

Oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to a screw-cap vial.

-

Gradually add the this compound isomer to the solvent while stirring or shaking. Continue adding the solute until a small amount of undissolved liquid remains at the bottom of the vial, indicating that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. Gentle agitation should be maintained throughout this period.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solute to settle.

-

Carefully draw a known volume (e.g., 2 mL) of the clear supernatant into a syringe fitted with a solvent-resistant filter. This step is crucial to remove any undissolved microdroplets.

-

-

Solvent Evaporation:

-

Dispense the filtered saturated solution into a pre-weighed evaporating dish or vial.

-

Record the exact weight of the dish/vial with the solution.

-

Place the dish/vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven at a lower temperature is preferable to minimize the risk of degradation.

-

Continue heating until all the solvent has evaporated and a constant weight of the residue (the dissolved this compound) is achieved.

-

-

Weighing and Calculation:

-

Cool the dish/vial containing the residue in a desiccator to room temperature.

-

Weigh the dish/vial with the dry residue on the analytical balance.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the mass of the saturated solution.

-

Express the solubility in grams of solute per 100 grams of solvent ( g/100 g) or other desired units.

-

Visualization of Experimental and Synthetic Workflows

The following diagrams, created using the DOT language, illustrate a general workflow for determining solubility and a typical synthetic pathway utilizing this compound.

Caption: General workflow for the gravimetric determination of solubility.

Caption: Synthetic workflow for preparing biologically active molecules.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound isomers in organic solvents. While quantitative data remains sparse, the qualitative information and the detailed experimental protocol offered herein serve as valuable resources for researchers. The provided workflows offer a clear visual representation of both the analytical process for solubility determination and the synthetic utility of these important chemical building blocks. For optimal results in synthesis and other applications, it is recommended that researchers perform their own quantitative solubility tests in the specific solvent systems relevant to their work.

References

Spectroscopic Data of 4-Fluorobenzyl Bromide: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for 4-fluorobenzyl bromide (C7H6BrF), a crucial reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for 4-fluorobenzyl bromide.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.35 | Doublet of Doublets | ~8.5, 5.4 | 2 x Ar-H (ortho to CH₂Br) |

| ~7.05 | Triplet | ~8.7 | 2 x Ar-H (ortho to F) |

| 4.45 | Singlet | - | CH₂Br |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 162.5 (d, J ≈ 247 Hz) | C-F |

| 134.0 (d, J ≈ 3 Hz) | C-CH₂Br |

| 131.0 (d, J ≈ 8 Hz) | 2 x Ar-CH (ortho to CH₂Br) |

| 115.5 (d, J ≈ 22 Hz) | 2 x Ar-CH (ortho to F) |

| 32.5 | CH₂Br |

Solvent: CDCl₃[1]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1600, 1500, 1450 | Strong | Aromatic C=C skeletal vibrations |

| ~1220 | Strong | C-F stretch |

| ~1210 | Strong | CH₂ wag |

| ~600 | Strong | C-Br stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 188/190 | High | [M]⁺ (Molecular ion peak with Br isotopes) |

| 109 | High | [M-Br]⁺ (Loss of Bromine) |

| 83 | Medium | [C₆H₅]⁺ fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker Avance, Varian A-60) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[2]

-

Sample Preparation : Approximately 5-10 mg of 4-fluorobenzyl bromide was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Data Acquisition for ¹H NMR : The ¹H NMR spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Data Acquisition for ¹³C NMR : The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 0-200 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.

-

Data Processing : The acquired Free Induction Decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

2.2 Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR) was used.[2]

-

Sample Preparation : For Attenuated Total Reflectance (ATR-IR), a small drop of the neat liquid sample was placed directly onto the ATR crystal (e.g., DuraSamplIR II).[2] For transmission IR, the sample was analyzed as a neat liquid between two KBr or NaCl plates.[2]

-

Data Acquisition : The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or empty sample holder was recorded and subtracted from the sample spectrum.

-

Data Processing : The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation : A dilute solution of 4-fluorobenzyl bromide in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) was prepared.

-

Ionization Method : Electron Ionization (EI) at a standard energy of 70 eV was used to generate charged fragments.

-

Data Acquisition : The sample was introduced into the ion source. The mass analyzer scanned a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragment ions.

-

Data Processing : The resulting mass spectrum was plotted as relative intensity versus m/z. The fragmentation pattern was analyzed to confirm the structure of the molecule. The top peak is assigned a relative intensity of 100%.[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like 4-fluorobenzyl bromide.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Chemical Stability and Storage of Fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for the ortho-, meta-, and para-isomers of fluorobenzyl bromide. Understanding the stability profile of these critical reagents is paramount for ensuring the integrity of experimental outcomes, the safety of laboratory personnel, and the quality of synthesized pharmaceutical products.

Executive Summary

Fluorobenzyl bromides are reactive chemical intermediates widely used in organic synthesis, particularly in the pharmaceutical industry for the introduction of the fluorobenzyl moiety. As with other benzyl (B1604629) halides, their utility is intrinsically linked to their reactivity, which also predisposes them to degradation under certain environmental conditions. The primary degradation pathway is hydrolysis, leading to the formation of the corresponding fluorobenzyl alcohol and hydrobromic acid. Stability is also influenced by temperature, light, and the presence of other reactive species. This document outlines the known stability data, recommended storage protocols, and analytical methodologies for assessing the degradation of these compounds.

Chemical Identity and Properties

The three isomers of this compound share the same molecular formula (C₇H₆BrF) and molecular weight (189.02 g/mol ), but differ in the position of the fluorine atom on the benzene (B151609) ring. This positional isomerism influences their physical and chemical properties, including their relative stability.

| Property | 2-Fluorobenzyl Bromide | 3-Fluorobenzyl Bromide | 4-Fluorobenzyl Bromide |

| Synonyms | o-Fluorobenzyl bromide, α-Bromo-2-fluorotoluene | m-Fluorobenzyl bromide, α-Bromo-3-fluorotoluene | p-Fluorobenzyl bromide, α-Bromo-4-fluorotoluene |

| CAS Number | 446-48-0 | 456-41-7 | 459-46-1 |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | Colorless to light yellow liquid |

| Boiling Point | 84-85 °C @ 15 mmHg[1] | 88 °C @ 20 mmHg | 85 °C @ 15 mmHg[2] |

| Density | 1.567 g/mL at 25 °C[1] | 1.541 g/mL at 25 °C | 1.517 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.552 (lit.)[1] | n20/D 1.546 (lit.) | n20/D 1.547 (lit.)[2] |

Chemical Stability and Degradation Pathways

The stability of fluorobenzyl bromides is primarily compromised by their susceptibility to nucleophilic attack, particularly by water (hydrolysis). Other factors such as heat and light can also promote degradation.

Hydrolytic Stability

Hydrolysis is the most common degradation pathway for fluorobenzyl bromides, yielding fluorobenzyl alcohol and hydrobromic acid. The reaction proceeds via a nucleophilic substitution mechanism. The rate of hydrolysis is influenced by the position of the fluorine atom on the benzene ring.

A comparative study on the hydrolysis of this compound isomers in aqueous alcohol revealed the following order of reactivity:

p-fluorobenzyl bromide > o-fluorobenzyl bromide > m-fluorobenzyl bromide

This indicates that the para-isomer is the most susceptible to hydrolysis, while the meta-isomer is the most stable under these conditions. This trend can be attributed to the electronic effects of the fluorine substituent on the stability of the carbocation intermediate formed during the reaction.

Thermal Stability

While specific quantitative data on the thermal decomposition of this compound isomers is limited, they are known to be sensitive to high temperatures. Thermal stress can lead to the formation of various degradation products. General studies on benzyl bromides indicate that thermal decomposition can generate brominated aromatic compounds and other byproducts. It is recommended to avoid exposure to high temperatures during storage and handling.

Photostability

Substituted benzyl bromides can be susceptible to photodegradation. Exposure to light, particularly UV radiation, can initiate radical reactions, leading to the formation of a variety of degradation products. To ensure the integrity of the compounds, they should be stored in light-resistant containers.

Recommended Storage and Handling

To minimize degradation and ensure the long-term stability of fluorobenzyl bromides, the following storage and handling guidelines are recommended:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended, especially for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen.

-

Container: Use tightly sealed, light-resistant containers. Amber glass bottles with a secure cap are suitable.

-

Incompatible Materials: Avoid contact with water, moisture, strong oxidizing agents, bases, alcohols, and amines.[3][4]

Experimental Protocols for Stability Assessment

Assessing the stability of fluorobenzyl bromides involves subjecting the compounds to controlled stress conditions and analyzing the extent of degradation over time.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Methodology:

-

Sample Preparation: Prepare solutions of the this compound isomer in a suitable solvent (e.g., acetonitrile (B52724)/water).

-

Stress Conditions:

-

Hydrolysis: Treat the sample solution with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures (e.g., 60 °C).

-

Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Store the solid sample and a solution of the sample at an elevated temperature (e.g., 60-80 °C).

-

Photodegradation: Expose a solution of the sample to UV and visible light.

-

-

Time Points: Withdraw aliquots of the stressed samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact this compound from its degradation products, allowing for accurate quantification of its purity and the extent of degradation.

Typical HPLC Parameters:

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.

Identification of Degradation Products

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural elucidation of degradation products formed during stability studies.

Conclusion

The chemical stability of this compound isomers is a critical consideration for their effective use in research and development. The primary route of degradation is hydrolysis, with the para-isomer being the most reactive and the meta-isomer the most stable. Proper storage in cool, dry, and dark conditions, under an inert atmosphere, is essential to minimize degradation. The implementation of robust stability-indicating analytical methods is necessary to monitor the purity of these reagents and to ensure the quality and reliability of synthetic processes in which they are employed. By adhering to the guidelines presented in this document, researchers and drug development professionals can mitigate the risks associated with the instability of fluorobenzyl bromides and ensure the integrity of their scientific work.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. XXXII.—Preparation, hydrolysis and reduction of the fluoro-, chloro-, and bromo-benzyl bromides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. 2,4-Dithis compound(23915-07-3) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to Fluorobenzylating Agents in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorobenzylating agents are indispensable reagents in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The introduction of a fluorobenzyl group can significantly modulate the physicochemical and biological properties of a molecule. The high electronegativity of the fluorine atom can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the core principles of fluorobenzylating agents, their synthesis, reactivity, and applications, complete with detailed experimental protocols and comparative data to aid in reaction design and optimization.

Core Concepts: Types of Fluorobenzylating Agents and Reaction Mechanisms

Fluorobenzylating agents are typically electrophilic species that react with nucleophiles to introduce a fluorobenzyl moiety. The most common agents consist of a fluorinated benzyl (B1604629) group attached to a good leaving group.

Common Fluorobenzylating Agents:

-

Fluorobenzyl Halides: 4-Fluorobenzyl bromide and 4-fluorobenzyl chloride are the most common and commercially available agents.[1] Their reactivity follows the typical halide leaving group trend (I > Br > Cl > F). Bromides offer a good balance of reactivity and stability for most applications.[1] Agents with other fluorine substitution patterns, such as 2-fluorobenzyl and 3-fluorobenzyl, as well as polyfluorinated variants like pentafluorobenzyl bromide, are also widely used.[3]

-

Fluorobenzyl Sulfonates: Fluorobenzyl tosylates and triflates are significantly more reactive than their halide counterparts due to the excellent leaving group ability of the tosylate and triflate anions.[4] These are often prepared in situ or used immediately after synthesis due to their higher reactivity.[5]

Reaction Mechanisms:

The primary mechanism for the reaction of fluorobenzylating agents with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction . This reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic benzylic carbon from the backside of the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. The transition state is stabilized by the adjacent phenyl ring.[6]

Under certain conditions, particularly with secondary or tertiary benzylic systems, weak nucleophiles, and polar protic solvents, a unimolecular nucleophilic substitution (SN1) mechanism may compete or dominate. This two-step process involves the initial departure of the leaving group to form a resonance-stabilized benzylic carbocation, which is then trapped by the nucleophile.[7]

Quantitative Data on Reactivity

The reactivity of fluorobenzylating agents is influenced by the nature of the leaving group, the position of the fluorine substituent on the aromatic ring, and the reaction conditions. The following tables provide comparative data to guide the selection of an appropriate agent.

| Agent | Nucleophile | Solvent | Relative Rate (approx.) | Reference(s) |

| Benzyl Chloride | Potassium Iodide | Acetone (B3395972) | 1 | [8] |

| 4-Fluorobenzyl Bromide | Piperidine | Various | ~1.2 | [9] |

| Benzyl Bromide | Piperidine | Various | ~1 | [9] |

| Benzyl Tosylate | Sodium Azide | DMF | >1 (faster than bromide) | [4] |

| 4-Nitrobenzyl Bromide | Thiophenoxide | Methanol | ~10 | |

| 4-Methoxybenzyl Bromide | Thiophenoxide | Methanol | ~0.1 |

Note: Relative rates are approximate and can vary significantly with reaction conditions. The data for nitro- and methoxy-substituted benzyl bromides are included to illustrate the electronic effects on reactivity, which can be correlated to the effect of a fluorine substituent through Hammett parameters.

| Coupling Partner 1 (this compound) | Coupling Partner 2 (Aryltrifluoroborate) | Catalyst Loading (mol %) | Time (h) | Yield (%) | Reference(s) |

| 4-Fluorobenzyl bromide | Potassium Phenyltrifluoroborate | 2 | 18 | 94 | [4] |

| 4-(Trifluoromethyl)benzyl bromide | Potassium Phenyltrifluoroborate | 2 | 18 | 91 | [4] |

| 2-Fluorobenzyl bromide | Potassium Phenyltrifluoroborate | 2 | 18 | 89 | [4] |

| 4-Fluorobenzyl bromide | Potassium 4-Methoxyphenyltrifluoroborate | 2 | 18 | 96 | [4] |

Experimental Protocols

The following are detailed experimental protocols for common fluorobenzylation reactions.

Protocol 1: N-Fluorobenzylation of an Aromatic Amine

This protocol describes the N-alkylation of aniline (B41778) with 4-fluorobenzyl bromide.

Materials:

-

Aniline (1.0 eq)

-

4-Fluorobenzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask, add aniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

-

Stir the suspension at room temperature for 10 minutes.

-

Add 4-fluorobenzyl bromide (1.1 eq) to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: S-Fluorobenzylation of a Thiol

This protocol describes the S-alkylation of thiophenol with 4-fluorobenzyl bromide.

Materials:

-

Thiophenol (1.0 eq)

-

4-Fluorobenzyl bromide (1.05 eq)

-

Sodium hydroxide (B78521) (NaOH) (1.1 eq)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve thiophenol (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.1 eq) in water dropwise to the stirred solution at room temperature to form the sodium thiophenoxide salt.

-

Add 4-fluorobenzyl bromide (1.05 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired thioether.

Protocol 3: Synthesis of a Fluorobenzyl Tosylate and Subsequent O-Alkylation

This two-part protocol describes the synthesis of 4-fluorobenzyl tosylate and its use to alkylate a phenol (B47542).

Part A: Synthesis of 4-Fluorobenzyl Tosylate [5]

Materials:

-

4-Fluorobenzyl alcohol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve 4-fluorobenzyl alcohol (1.0 eq) in anhydrous DCM in a dry round-bottom flask and cool the solution in an ice bath.

-

Add anhydrous pyridine (1.5 eq) to the cooled solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

-

Monitor the reaction by TLC.

-

Once complete, pour the reaction mixture into cold 1 M HCl and extract with DCM.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-fluorobenzyl tosylate, which can be purified by recrystallization from hexane/ethyl acetate (B1210297).

Part B: O-Alkylation of Phenol with 4-Fluorobenzyl Tosylate

Materials:

-

Phenol (1.0 eq)

-

4-Fluorobenzyl tosylate (from Part A) (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone or Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser

Procedure:

-

To a round-bottom flask, add phenol (1.0 eq), potassium carbonate (2.0 eq), and acetone or DMF.

-

Stir the suspension at room temperature for 20 minutes.

-

Add the 4-fluorobenzyl tosylate (1.1 eq).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Take up the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the cross-coupling of 4-fluorobenzyl bromide with an arylboronic acid.[4]

Materials:

-

4-Fluorobenzyl bromide (1.0 eq)

-

Potassium Phenyltrifluoroborate (1.0 eq)

-

PdCl₂(dppf)·CH₂Cl₂ (2 mol %)

-

Cesium carbonate (Cs₂CO₃) (3.0 eq)

-

THF/H₂O (10:1 mixture)

-

Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

-

To a Schlenk tube, add 4-fluorobenzyl bromide (1.0 eq), potassium phenyltrifluoroborate (1.0 eq), PdCl₂(dppf)·CH₂Cl₂ (0.02 eq), and cesium carbonate (3.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed THF/H₂O (10:1) solvent mixture via syringe.

-

Heat the reaction mixture to 77 °C with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion (typically 18-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and logical workflows relevant to the use of fluorobenzylating agents.

Conclusion

Fluorobenzylating agents are powerful tools for the strategic incorporation of fluorine into organic molecules. A thorough understanding of their relative reactivities, the nuances of the underlying reaction mechanisms, and the practical aspects of experimental protocols is crucial for their effective use. By leveraging the comparative data and detailed procedures provided in this guide, researchers and drug development professionals can more efficiently design and execute synthetic routes to novel fluorinated compounds with desired properties. The continued development of new fluorobenzylating agents and catalytic systems promises to further expand the synthetic chemist's toolkit for accessing complex molecular architectures.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A Quantitative Study of the Halogenophilic Nucleophilic Substitution (SN2X) Reaction and Chalcogenophilic Nucleophilic Substitution (SN2Ch) Reaction. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

The Dual Nature of Fluorine: An In-depth Technical Guide to the Reactivity of Fluorobenzyl Bromide Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorobenzyl bromide, a key building block in medicinal chemistry and materials science, presents a fascinating case study in the nuanced effects of halogen substitution on reaction kinetics. The strategic placement of a fluorine atom on the aromatic ring—in the ortho, meta, or para position—profoundly influences the reactivity of the benzylic bromide, a feature that can be harnessed for precise molecular design. This technical guide provides a comprehensive overview of the role of the fluorine atom in modulating the reactivity of this compound isomers, with a focus on nucleophilic substitution reactions. We will delve into the electronic effects at play, present comparative reactivity data, provide detailed experimental protocols for kinetic analysis, and visualize the underlying reaction mechanisms and workflows.

The primary utility of this compound lies in its function as an alkylating agent, facilitating the introduction of the fluorobenzyl moiety into a wide array of molecules through SN2 reactions.[1][2] The presence of the fluorine atom, while seemingly a minor alteration, can significantly impact the physicochemical properties of the final product, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] Understanding the positional impact of fluorine on the reactivity of the benzyl (B1604629) bromide is therefore crucial for optimizing synthetic routes and achieving desired molecular properties.

The Electronic Influence of the Fluorine Atom

The fluorine atom exerts a dual electronic influence on the benzene (B151609) ring: a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+R). The interplay of these two opposing effects is highly dependent on the position of the fluorine atom relative to the benzylic carbon, leading to distinct reactivity profiles for the ortho, meta, and para isomers.

-

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network. This effect is strongest at the carbon atom directly attached to the fluorine and diminishes with distance. The inductive effect deactivates the ring towards electrophilic attack but, more importantly for SN2 reactions at the benzylic position, it can influence the stability of the transition state.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene ring. This electron donation is most effective at the ortho and para positions, increasing the electron density at these sites.

The net electronic effect of the fluorine substituent at different positions can be summarized as follows:

-

Ortho Position: The strong -I effect and the +R effect are both at play. The inductive effect tends to destabilize the partial positive charge that develops on the benzylic carbon in the SN2 transition state. Conversely, the resonance effect can help to stabilize it. The proximity of the fluorine atom can also lead to steric hindrance, potentially slowing down the reaction rate.[4]

-

Meta Position: The +R effect does not extend to the meta position. Therefore, the electron-withdrawing -I effect dominates, leading to a net deactivation of the ring and a destabilization of the benzylic cation-like transition state.

-

Para Position: Both the -I and +R effects are operative. The +R effect directly stabilizes the developing positive charge on the benzylic carbon through resonance, which can counteract the destabilizing -I effect.

Comparative Reactivity of this compound Isomers

Table 1: Predicted Relative Reactivity of this compound Isomers in SN2 Reactions

| Isomer | Dominant Electronic Effects on Transition State Stability | Predicted Relative Rate Constant (krel) | Rationale |

| p-Fluorobenzyl bromide | +R effect stabilizes the partial positive charge on the benzylic carbon, counteracting the -I effect. | > 1 | The resonance donation from fluorine effectively stabilizes the electron-deficient transition state, accelerating the reaction compared to the unsubstituted benzyl bromide. |

| o-Fluorobenzyl bromide | Competing -I (destabilizing) and +R (stabilizing) effects. Potential steric hindrance. | < 1 | The strong inductive effect and potential steric hindrance from the proximate fluorine atom are expected to outweigh the stabilizing resonance effect, leading to a slower reaction rate. |

| m-Fluorobenzyl bromide | Dominant -I effect destabilizes the partial positive charge on the benzylic carbon. No resonance stabilization. | < 1 | The strong electron-withdrawing inductive effect significantly destabilizes the transition state, resulting in the lowest reactivity among the three isomers. |

Quantitative Analysis: The Hammett Plot

The Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on the rates of reactions of benzene derivatives. The equation is given by:

log(k/k0) = ρσ

where:

-

k is the rate constant for the substituted reactant.

-

k0 is the rate constant for the unsubstituted reactant.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

For SN2 reactions of benzyl bromides, a negative ρ value is typically observed, indicating that electron-donating groups accelerate the reaction by stabilizing the partial positive charge in the transition state. The magnitude of ρ indicates the extent of charge development.

Table 2: Representative Kinetic Data for the Reaction of Substituted Benzyl Bromides with a Nucleophile (Illustrative)

| Substituent (X) in X-C6H4CH2Br | σp | Rate Constant (k) x 10-4 (M-1s-1) | log(k/kH) |

| p-OCH3 | -0.27 | 15.0 | 0.78 |

| p-CH3 | -0.17 | 8.0 | 0.50 |

| H | 0.00 | 2.0 | 0.00 |

| p-F | 0.06 | 1.5 | -0.12 |

| p-Cl | 0.23 | 0.8 | -0.40 |

| m-F | 0.34 | 0.5 | -0.60 |

| p-NO2 | 0.78 | 0.1 | -1.30 |

Note: This data is illustrative and compiled from general trends observed in Hammett plots for SN2 reactions of benzyl derivatives to demonstrate the expected relative rates.[5][6]

Experimental Protocol: Kinetic Analysis of the Reaction of this compound with a Nucleophile

This protocol outlines a general method for determining the second-order rate constants for the reaction of ortho-, meta-, and para-fluorobenzyl bromide with a nucleophile, such as thiourea (B124793), using a conductivity method.

Materials:

-

o-Fluorobenzyl bromide

-

m-Fluorobenzyl bromide

-

p-Fluorobenzyl bromide

-

Thiourea

-

Anhydrous methanol (B129727) (solvent)

-

Conductivity meter and probe

-

Constant temperature water bath

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of each this compound isomer (e.g., 0.02 M) in anhydrous methanol.

-

Prepare a stock solution of thiourea (e.g., 0.02 M) in anhydrous methanol.

-

-

Kinetic Run:

-

Equilibrate the stock solutions and the reaction vessel in a constant temperature water bath (e.g., 35.0 °C).

-

To start a kinetic run, pipette equal volumes of the this compound solution and the thiourea solution into the reaction vessel containing the conductivity probe.

-

Immediately start recording the conductivity of the solution as a function of time. The reaction produces ions, leading to an increase in conductivity.

-

-

Data Analysis:

-

The second-order rate constant (k) can be determined from the change in conductivity over time. The rate of the reaction is proportional to the rate of change of conductivity.

-

The integrated rate law for a second-order reaction with equal initial concentrations of reactants is: 1/[A]t - 1/[A]0 = kt. The concentration of the product at time t, [P]t, can be related to the conductivity.

-

A plot of (G∞ - G0)/(G∞ - Gt) versus time will yield a straight line with a slope proportional to the rate constant, where G0 is the initial conductivity, Gt is the conductivity at time t, and G∞ is the final conductivity.

-

-

Activation Parameters:

-

Repeat the kinetic runs at several different temperatures (e.g., 25, 35, 45 °C) to determine the activation parameters (Ea, ΔH‡, ΔS‡) using the Arrhenius and Eyring equations.

-

Visualizations

Reaction Mechanism

The SN2 reaction of this compound proceeds via a concerted mechanism involving a single transition state.

References

The Purity and Supply of 4-Fluorobenzyl Bromide: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the key suppliers, purity levels, and analytical methodologies for 4-fluorobenzyl bromide, a critical reagent in pharmaceutical synthesis.

In the landscape of pharmaceutical research and development, the quality of starting materials and intermediates is paramount. 4-Fluorobenzyl bromide (CAS No. 459-46-1), a versatile fluorinated aromatic compound, serves as a crucial building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its reactivity makes it an excellent candidate for introducing the 4-fluorobenzyl moiety into target molecules. However, the very reactivity that makes it valuable also necessitates stringent control over its purity to ensure the safety, efficacy, and reproducibility of the final drug product. This technical guide provides a comprehensive overview of the key suppliers, typical purity levels, and detailed analytical methodologies for 4-fluorobenzyl bromide.

Key Suppliers and Purity Specifications

A number of reputable chemical suppliers offer 4-fluorobenzyl bromide in various grades to cater to the diverse needs of the research and pharmaceutical community. The purity of the commercially available reagent typically ranges from 96% to over 99%, with the specific grade influencing its suitability for different applications, from early-stage research to cGMP (current Good Manufacturing Practice) production.

| Supplier | Stated Purity Level(s) | Analytical Method(s) Cited |

| Sigma-Aldrich (Merck) | 97% | Not specified on product page |

| Santa Cruz Biotechnology | ≥96% | Certificate of Analysis available for lot-specific data |

| Tokyo Chemical Industry (TCI) | >97.0% | GC |

| Ottokemi | 97% | Not specified on product page |

| Alfa Aesar (Thermo Fisher Scientific) | 98% (example from CoA) | GC |

| ChemicalBook (Marketplace) | Varies by supplier (e.g., 99%) | Varies by supplier |

This table is a summary of publicly available information and is not exhaustive. Purity levels and available analytical data may vary by specific product lot and it is recommended to always consult the supplier's Certificate of Analysis (CoA).

A review of a sample Certificate of Analysis from Alfa Aesar for a lot of 4-fluorobenzyl bromide indicated a purity of 99.04% as determined by Gas Chromatography (GC)[1]. This highlights the importance of obtaining lot-specific data for critical applications.

Synthesis, Impurities, and their Impact

The most common industrial synthesis of 4-fluorobenzyl bromide involves the radical bromination of 4-fluorotoluene (B1294773) using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

This synthetic route can lead to several process-related impurities that must be carefully monitored and controlled.

Potential Impurities in 4-Fluorobenzyl Bromide:

-

Unreacted 4-fluorotoluene: The starting material for the synthesis.

-

4-Fluorobenzal bromide: A product of over-bromination where two hydrogen atoms on the methyl group are substituted with bromine.

-

4-Fluorobenzoic acid: Formed by the hydrolysis or oxidation of the benzyl (B1604629) bromide.

-

Residual Solvents: Solvents used in the synthesis and purification process.

The presence of these impurities can have significant consequences in drug development. Benzyl halides, as a class of compounds, are known to be potentially genotoxic.[2][3] Genotoxic impurities (GTIs) are of particular concern as they can damage DNA and potentially lead to carcinogenic effects. Regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established stringent guidelines (e.g., ICH M7) for the control of GTIs in pharmaceutical products.[4][5][6] The acceptable daily intake for most genotoxic impurities is in the microgram range, necessitating highly sensitive analytical methods for their detection and quantification.

Experimental Protocols for Purity Analysis

Accurate determination of the purity of 4-fluorobenzyl bromide and the quantification of its impurities are critical for quality control. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed.

Gas Chromatography (GC-FID) Method

Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for the analysis of volatile and semi-volatile compounds like 4-fluorobenzyl bromide.

Sample Preparation:

-

Accurately weigh approximately 50 mg of the 4-fluorobenzyl bromide sample into a 50 mL volumetric flask.

-